REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][CH2:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)C.Cl>C(OCC)(=O)C>[N:13]1[C:14]2[C:9](=[CH:8][C:7]([CH2:6][CH2:5][CH:4]=[O:3])=[CH:16][CH:15]=2)[CH:10]=[CH:11][CH:12]=1
|
Name
|
6-(3,3-diethoxypropyl)quinoline
|
Quantity
|
520 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC=1C=C2C=CC=NC2=CC1)OCC
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred for an additional 2 h at 0-5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 5° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with an ice cold 3 N aqueous sodium hydroxide (NaOH) solution at 0° C. until the pH
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (EtOAc, 2 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under the reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)CCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 385.3 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |